![molecular formula C11H10N2O B14869401 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline typically involves a one-pot, three-component reaction. This method uses aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one as starting materials. The reaction is catalyzed by a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of water and ethanol (1:1) at 50°C. This process yields the desired compound in high yields (82-89%) and is noted for its simplicity and efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot, three-component reaction described above provides a scalable and efficient route that could be adapted for larger-scale production.
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted oxazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and analgesic properties.
作用機序
The mechanism of action of 2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Spiro[1,3]oxazine derivatives: Exhibit a broad range of biological activities, including anticoagulant and fungicidal properties
Uniqueness: 2,3-Dihydro-1H-[1,3]oxazino[5,6-f]quinoline stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for synthetic applications.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrido[3,2-f][1,3]benzoxazine |
InChI |
InChI=1S/C11H10N2O/c1-2-8-9-6-12-7-14-11(9)4-3-10(8)13-5-1/h1-5,12H,6-7H2 |
InChIキー |
LHBXOLVRQDZCSP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC3=C2C=CC=N3)OCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


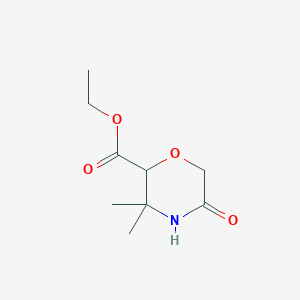
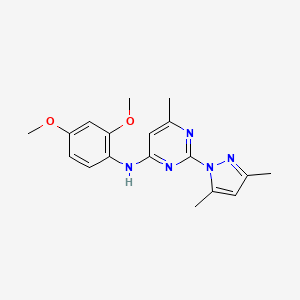
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
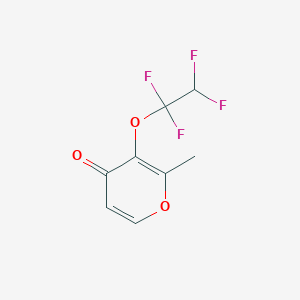
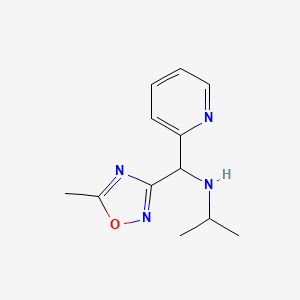
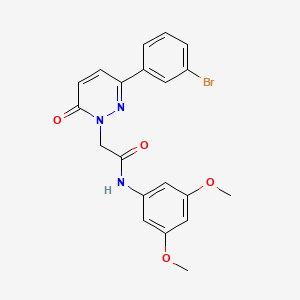
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)

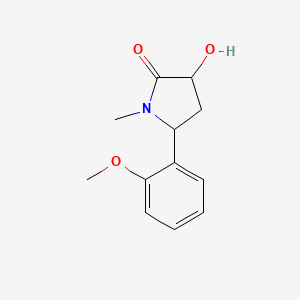
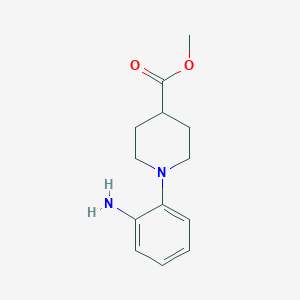
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
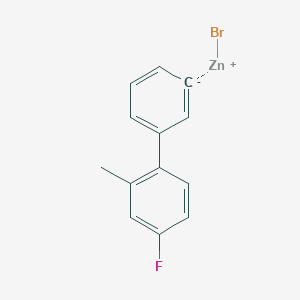
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)
